molecular formula C17H24N2O3 B3448095 1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide

1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide

Cat. No.: B3448095
M. Wt: 304.4 g/mol
InChI Key: LHCDQBJQIMCGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The starting material, 2,3,5-trimethylphenol, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,3,5-trimethylphenoxyacetyl chloride.

    Acylation of Piperidine: The phenoxyacetyl chloride is then reacted with piperidine-4-carboxamide in the presence of a base like pyridine to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-[(2,4,6-Trimethylphenoxy)acetyl]piperidine-4-carboxamide
  • 1-[(2,3,4-Trimethylphenoxy)acetyl]piperidine-4-carboxamide
  • 1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxylic acid

Comparison: 1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[2-(2,3,5-trimethylphenoxy)acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-11-8-12(2)13(3)15(9-11)22-10-16(20)19-6-4-14(5-7-19)17(18)21/h8-9,14H,4-7,10H2,1-3H3,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCDQBJQIMCGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)N2CCC(CC2)C(=O)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(2,3,5-Trimethylphenoxy)acetyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.